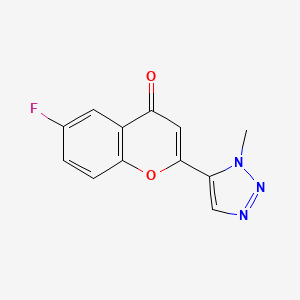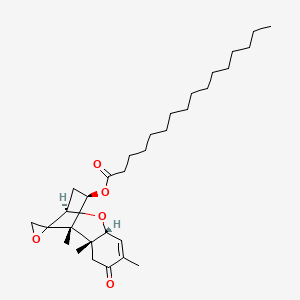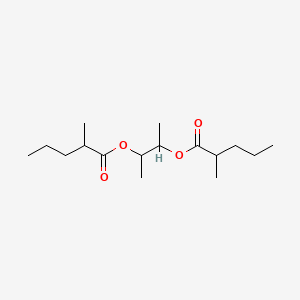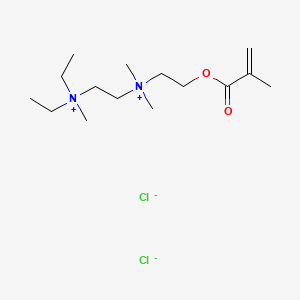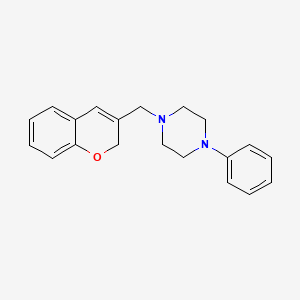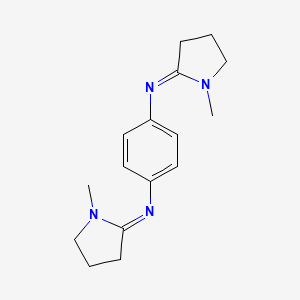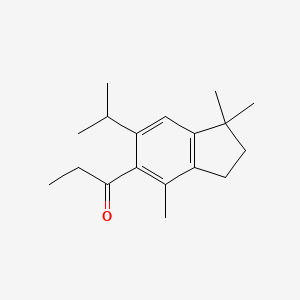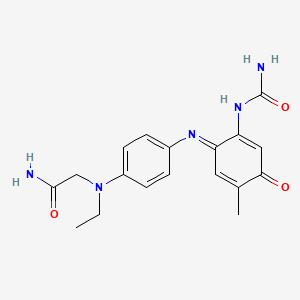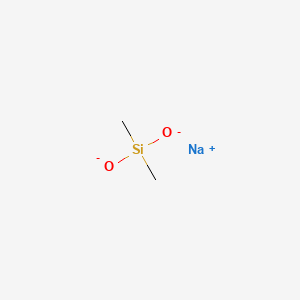
Silanediol, dimethyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediol, dimethyl-, disodium salt: is a chemical compound with the formula (CH₃)₂Si(ONa)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by sodium ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silanediol, dimethyl-, disodium salt typically involves the reaction of dimethylsilanediol with sodium hydride. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature until the reaction is complete, which is indicated by the cessation of hydrogen gas evolution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The product is typically purified by filtration and washing with anhydrous solvents to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Silanediol, dimethyl-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.
Reduction: It can be reduced to form silane derivatives.
Substitution: The sodium ions can be substituted with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or metal halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Silanediol derivatives with higher oxidation states.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Scientific Research Applications
Chemistry: Silanediol, dimethyl-, disodium salt is used as a precursor in the synthesis of various organosilicon compounds. It is also used as a catalyst in certain polymerization reactions.
Biology: In biological research, this compound is used to study the interactions between silicon-based compounds and biological systems. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of high-performance materials for electronics and aerospace applications .
Mechanism of Action
The mechanism of action of silanediol, dimethyl-, disodium salt involves its ability to form stable complexes with various molecules. The sodium ions can interact with other ions or molecules, facilitating various chemical reactions. The silicon atom in the compound can also participate in bonding interactions, making it a versatile compound for various applications .
Comparison with Similar Compounds
Dimethylsilanediol: The parent compound of silanediol, dimethyl-, disodium salt.
Diphenylsilanediol: A similar compound where the methyl groups are replaced with phenyl groups.
Trimethylsilanol: A related compound with three methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the presence of sodium ions, which impart different chemical properties compared to its parent compound and other similar compounds. This makes it particularly useful in applications where ionic interactions are important.
Properties
CAS No. |
18090-13-6 |
|---|---|
Molecular Formula |
C2H6NaO2Si- |
Molecular Weight |
113.14 g/mol |
IUPAC Name |
sodium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.Na/c1-5(2,3)4;/h1-2H3;/q-2;+1 |
InChI Key |
YLTMILSYXJOYKD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


